molecular formula C16H23ClN2O2 B1628853 Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate CAS No. 77290-30-3

Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate

Cat. No.: B1628853
CAS No.: 77290-30-3
M. Wt: 310.82 g/mol
InChI Key: WKCMDNWDUUGHQM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCMDNWDUUGHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589908
Record name tert-Butyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77290-30-3
Record name tert-Butyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding piperazine-1-carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Piperazine-1-carboxylic acid

  • Reduction: Piperazine-1-carboxylate amine

  • Substitution: Substituted benzyl derivatives

Scientific Research Applications

Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with various biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating neurological disorders and infections.

  • Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as piperazine-1-carboxylic acid and various substituted piperazines. its unique structural features, such as the tert-butyl carbamate group and the 4-chlorobenzyl moiety, distinguish it from other compounds in this class. These features contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Piperazine-1-carboxylic acid

  • 4-tert-butylbenzylpiperazine

  • 4-chlorobenzylpiperazine

  • Piperazine-1-carboxylate amine

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Biological Activity

Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and findings from various studies.

This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. This interaction suggests a potential role in drug metabolism and pharmacokinetics.

Cellular Effects

The compound influences multiple cellular processes, including:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
  • Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound.
  • Cellular Metabolism : It affects metabolic pathways, indicating a broader impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound acts through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific kinases involved in signal transduction.
  • Binding Affinity : The compound binds to various biomolecules, influencing their activity and stability.

Table 1: Summary of Molecular Mechanisms

MechanismDescription
Enzyme InhibitionInhibits specific kinases affecting signaling
Binding AffinityBinds to proteins altering their functional state

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses can lead to toxicity. This variability underscores the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound is metabolized primarily through pathways involving cytochrome P450 enzymes. These pathways are crucial for the oxidation and reduction of various substrates, impacting both efficacy and safety profiles of the compound in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperazine derivatives, providing insights into their potential therapeutic applications:

  • Cancer Cell Cytotoxicity : A study demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers. The mechanism involves inhibition of microtubule synthesis and induction of apoptosis .
  • Antiproliferative Activity : Research highlighted that certain piperazine compounds showed potent antiproliferative effects across multiple tumor types, suggesting their utility as anticancer agents .
  • Receptor Binding Studies : this compound has been investigated as a ligand in receptor binding studies, indicating its potential role in modulating neurotransmitter systems relevant to psychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate
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Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate

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